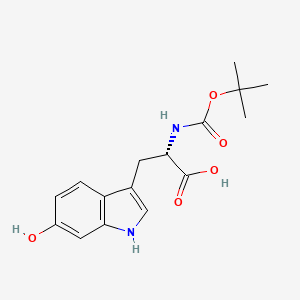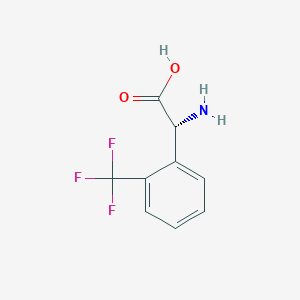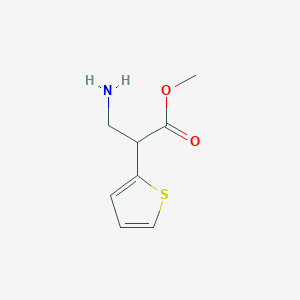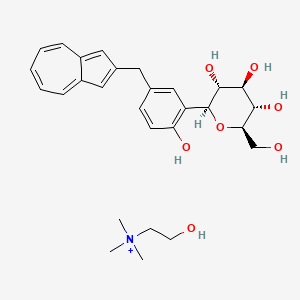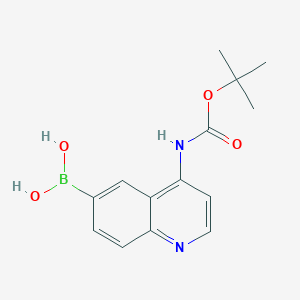
(4-((tert-Butoxycarbonyl)amino)quinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((tert-Butoxycarbonyl)amino)quinolin-6-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group and a tert-butoxycarbonyl-protected amino group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butoxycarbonyl)amino)quinolin-6-yl)boronic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be achieved through the hydroboration of an appropriate quinoline derivative using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not interfere with subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation further streamlines the process.
Chemical Reactions Analysis
Types of Reactions
(4-((tert-Butoxycarbonyl)amino)quinolin-6-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or vinyl-aryl compounds.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Free Amino Quinoline: Formed through deprotection of the tert-butoxycarbonyl group.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
(4-((tert-Butoxycarbonyl)amino)quinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (4-((tert-Butoxycarbonyl)amino)quinolin-6-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a quinoline ring.
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid: Similar structure but with a pyridine ring instead of a quinoline ring.
Uniqueness
(4-((tert-Butoxycarbonyl)amino)quinolin-6-yl)boronic acid is unique due to its quinoline ring, which imparts distinct electronic properties and reactivity compared to phenyl and pyridine analogs. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C14H17BN2O4 |
|---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]quinolin-6-yl]boronic acid |
InChI |
InChI=1S/C14H17BN2O4/c1-14(2,3)21-13(18)17-12-6-7-16-11-5-4-9(15(19)20)8-10(11)12/h4-8,19-20H,1-3H3,(H,16,17,18) |
InChI Key |
GSTVWRITGYUQET-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CN=C2C=C1)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


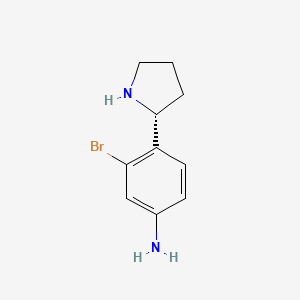

![2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]-3-phenylpropanoic acid](/img/structure/B12977753.png)

![7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12977755.png)

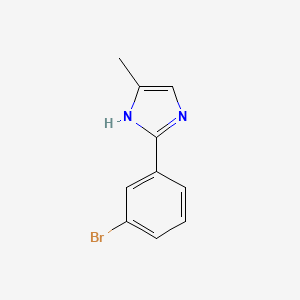
![tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12977773.png)
![2-Methoxy-6-azaspiro[3.4]octane](/img/structure/B12977777.png)
